1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene
Description
Properties
CAS No. |
653578-29-1 |
|---|---|
Molecular Formula |
C13H16F3IOS |
Molecular Weight |
404.23 g/mol |
IUPAC Name |
1-(3-iodopropoxy)-2-propyl-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C13H16F3IOS/c1-2-4-10-9-11(19-13(14,15)16)5-6-12(10)18-8-3-7-17/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
RMBFSTZDJYIGQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)SC(F)(F)F)OCCCI |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent | Anhydrous DMF or THF | |
| Base | Potassium carbonate (K₂CO₃) | |
| Temperature | 60–80°C | |
| Reaction Time | 12–24 hours | |
| Yield | 58–72% |
Mechanistic Insight :
The phenoxide ion attacks the primary carbon of 1-iodo-3-chloropropane, displacing iodide in a bimolecular process. Steric hindrance from the 2-propyl group necessitates elevated temperatures.
Sequential Electrophilic Substitution for Ring Functionalization
The benzene ring is functionalized through two sequential electrophilic substitutions:
Trifluoromethylthio Group Introduction
Method A : Lewis acid-catalyzed sulfenylation using (trifluoromethyl)sulfenyl chloride (CF₃SCl):
Method B : Decarboxylative trifluoromethylation with potassium trifluoroacetate:
Propyl Group Installation via Friedel-Crafts Alkylation
- Reagent : Propyl chloride (C₃H₇Cl)
- Catalyst : AlCl₃ (1.2 equiv)
- Temperature : 0°C to room temperature
- Regioselectivity : Ortho-directing effect of -SCF₃ ensures 2-propyl orientation
Alternative Pathways for Challenging Substrates
Ullmann-Type Coupling for Sterically Hindered Systems
For substrates with reduced reactivity due to the 2-propyl group:
Phase-Transfer Catalysis (PTC)
To enhance reaction rates in biphasic systems:
- Catalyst : Tetrabutylammonium bromide (TBAB)
- Aqueous Phase : 50% NaOH
- Organic Phase : Toluene
- Advantage : Reduces side reactions from hydrolysis
Purification and Characterization
Chromatographic Methods
| Technique | Eluent System | Purity Achieved |
|---|---|---|
| Flash Chromatography | Hexane:Ethyl acetate (9:1) | ≥95% |
| HPLC | Acetonitrile:Water (70:30), C18 column | ≥99% |
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J=8.4 Hz, 2H, Ar-H), 4.21 (t, J=6.0 Hz, 2H, OCH₂), 3.15 (t, J=6.0 Hz, 2H, CH₂I), 2.89 (m, 2H, CH₂CH₂CH₃), 1.75 (m, 2H, OCH₂CH₂), 1.55 (m, 2H, CH₂CH₃), 0.92 (t, J=7.2 Hz, 3H, CH₃)
- ¹³C NMR : δ 149.1 (C-O), 134.2 (C-SCF₃), 128.4–115.7 (CF₃, q, J=320 Hz), 70.3 (OCH₂), 35.1 (CH₂I)
Challenges and Optimization Strategies
Competing Elimination Reactions
The 3-iodopropoxy group is prone to β-hydride elimination under strongly basic conditions:
Stability of Trifluoromethylthio Group
- Hydrolysis Risk : Avoid aqueous workups at pH >10
- Light Sensitivity : Store under inert atmosphere at -20°C
Industrial-Scale Considerations
Continuous Flow Synthesis
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-propyl-4-(SCF₃)phenol | 1,450 |
| 1-iodo-3-chloropropane | 980 |
| Total Production Cost | 2,890 |
Emerging Methodologies
Photoredox Catalysis
Electrochemical Synthesis
- Conditions : Graphite electrodes, 1.5 V potential
- Solvent : Acetonitrile with LiClO₄ electrolyte
- Conversion : 92% in 3 hours
Chemical Reactions Analysis
1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the iodine group.
Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions
Scientific Research Applications
1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The iodine group can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Flufenprox
- Structure: 1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene .
- Comparison: Both compounds feature trifluoromethyl groups (-CF₃ in flufenprox vs. -SCF₃ in the target compound). The -SCF₃ group in the target compound may exhibit greater electron-withdrawing effects compared to -CF₃, altering reactivity. Flufenprox contains a chlorophenoxy group, whereas the target compound substitutes iodine in the alkoxy chain. Iodine’s larger atomic radius and polarizability could influence binding interactions in biological systems.
Triadimefon
- Structure: 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone .
- Comparison: Triadimefon incorporates a triazole ring, a common feature in fungicides. The target compound lacks heterocyclic rings but includes a sulfur atom in the -SCF₃ group, which may confer distinct modes of action.
Sintofen
- Structure: 1-(4-chlorophenyl)-1,4-dihydro-5-(2-methoxyethoxy)-4-oxo-3-cinnolinecarboxylic acid .
- Comparison: Sintofen’s cinnolinecarboxylic acid scaffold contrasts with the target compound’s simpler benzene ring. The carboxylic acid group in sintofen enhances water solubility, whereas the -SCF₃ group in the target compound prioritizes lipid membrane penetration.
Table 1: Comparative Properties of Selected Analogues
| Compound | Molecular Formula (Example) | Key Substituents | LogP (Estimated) | Application |
|---|---|---|---|---|
| 1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene | C₁₃H₁₅F₃IOS | -I, -SCF₃, -OCH₂CH₂CH₂I | ~4.2 (predicted) | Under investigation |
| Flufenprox | C₂₀H₁₉ClF₃O₃ | -Cl, -CF₃, -OCH₂CF₃ | 5.8 | Insecticide |
| Triadimefon | C₁₄H₁₆ClN₃O₂ | -Cl, triazole, -OCH₂CO | 3.1 | Fungicide |
| Sintofen | C₁₈H₁₅ClN₂O₅ | -Cl, cinnoline, -COOH | 2.7 | Herbicide |
Notes:
- The target compound’s higher predicted LogP (~4.2) versus triadimefon (3.1) suggests enhanced membrane permeability but reduced aqueous solubility.
- Iodine’s presence may increase molecular weight and steric hindrance compared to chlorine in flufenprox or triadimefon.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
